2-Aminopent-4-en-1-ol hydrochloride

Description

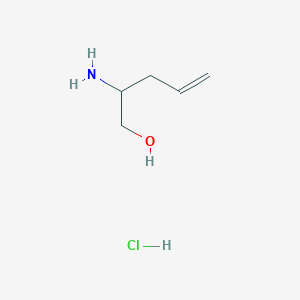

Chemical Structure and Properties 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2) is an organic amine hydrochloride with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure features a pentenol backbone with an amino group at position 2 and a double bond at position 4, conferring both nucleophilic (via the amine) and electrophilic (via the alkene) reactivity.

Properties

IUPAC Name |

2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Aminopentanol Derivatives

(a) (R)-2-Aminopent-4-en-1-ol Hydrochloride (CAS 926660-30-2)

- Molecular Formula: C₅H₁₂ClNO (identical to the target compound).

- Key Difference : Stereochemistry—the (R)-enantiomer may exhibit distinct biological activity or chiral recognition in synthetic applications .

- Purity : 97%, indicating high synthetic reproducibility .

(b) 1-Aminopentan-2-ol (CAS 5343-35-1)

- Molecular Formula: C₅H₁₃NO (lacks the hydrochloride salt and alkene).

- Properties : Lower polarity due to the absence of ionic chloride, impacting solubility in polar solvents.

- Applications : Intermediate in peptide synthesis or surfactants .

(c) 4-Aminopentan-2-ol (CAS 13325-12-7)

Cyclic and Rigid Analogs

(a) (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride (CAS 168960-19-8)

- Molecular Formula: C₆H₁₂ClNO.

- Applications : Pharmaceutical intermediate for antiviral or anticancer agents .

(b) trans-4-Aminoadamantan-1-ol Hydrochloride (CAS 6850-38-0)

Aromatic Amine Hydrochlorides

(a) 2-Amino-4'-chloroacetophenone Hydrochloride (CAS 5467-71-0)

- Molecular Formula: C₈H₉Cl₂NO.

- Key Feature: Aromatic ring stabilizes the amino group via resonance, reducing nucleophilicity compared to 2-aminopent-4-en-1-ol hydrochloride .

- Applications: Precursor in heterocyclic synthesis (e.g., indoles or quinolines) .

(b) 2-Amino-5-Methylphenol Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Storage Conditions | Hazard Statements |

|---|---|---|---|---|---|

| This compound | C₅H₁₂ClNO | 137.61 | Linear, alkene at C4 | 2–8°C, inert atmosphere | H302, H315, H319, H335 |

| (R)-2-Aminopent-4-en-1-ol hydrochloride | C₅H₁₂ClNO | 137.61 | (R)-configuration | Not specified | Not available |

| 1-Aminopentan-2-ol | C₅H₁₃NO | 115.16 | Linear, no alkene or hydrochloride | Room temperature | Not classified |

| (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | C₆H₁₂ClNO | 163.62 | Cyclopentene ring | 2–8°C | Not available |

| 2-Amino-4'-chloroacetophenone hydrochloride | C₈H₉Cl₂NO | 206.07 | Aromatic ring, chloro substituent | 2–8°C | Xi (Irritant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.